14-O-Acetyldaunomycinone

Description

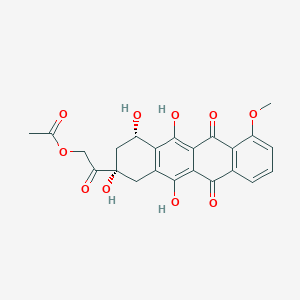

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGLRVIYRYQHU-MYODQAERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457462 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-41-6 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for 14 O Acetyldaunomycinone

Chemical Synthesis Methodologies for 14-O-Acetyldaunomycinone

The primary route for the synthesis of this compound involves the strategic modification of the more readily available precursor, daunomycinone (B1669838). A key step in this transformation is the introduction of an acetoxy group at the C-14 position of the aglycone.

A common and effective method involves a two-step process starting with the bromination of daunomycinone at the C-14 position to yield 14-bromodaunomycinone. This intermediate is then subjected to a nucleophilic substitution reaction. Specifically, the 14-acetoxy derivative can be synthesized by the displacement of the bromide with an acetate (B1210297) salt. jst.go.jp Research has indicated that while sodium or potassium salts of carboxylic acids can be used for this substitution, the use of cesium salts, such as cesium acetate, can lead to higher yields and greater purity of the final product. google.com

The reaction can be summarized as follows: Step 1: Bromination Daunomycinone is treated with a brominating agent to selectively introduce a bromine atom at the C-14 position, forming 14-bromodaunomycinone.

Step 2: Acetylation 14-Bromodaunomycinone is reacted with an acetate salt (e.g., sodium acetate or cesium acetate) to displace the bromide and form this compound.

This method provides a reliable pathway to obtain this compound, which can then be used for further derivatization or as a standalone compound for biological evaluation.

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound offers multiple sites for chemical modification to generate a diverse library of analogs with potentially improved pharmacological properties. The design of these analogs often focuses on altering lipophilicity, steric hindrance, and electronic properties to influence DNA binding, cellular uptake, and interaction with molecular targets like topoisomerase II.

Glycosylation at the C-7 Position: A crucial modification strategy involves the glycosylation of the C-7 hydroxyl group of the daunomycinone core. The sugar moiety plays a significant role in the biological activity of anthracyclines. For instance, novel glycosides of daunomycinone have been synthesized by condensing the aglycone with various protected sugar chlorides. jst.go.jp The synthesis of 7-O-(3,4-di-O-acetyl-2,6-dideoxy-α-L-lyxo-hexopyranosyl)daunomycinone derivatives highlights this approach, where modifications at the C-14 position are combined with specific sugar attachments at C-7. jst.go.jp

Modification of the C-14 Side Chain: The acetyl group at the C-14 position is a prime target for creating a wide array of derivatives. By replacing the acetyl group with other acyl moieties, researchers can fine-tune the molecule's properties. The synthesis of various 14-O-acyl derivatives of adriamycin, a closely related anthracycline, has been extensively explored. nih.gov These syntheses typically involve the reaction of a 14-halo-anthracycline intermediate with different carboxylic acid salts. google.com For example, 14-O-valeroyldaunomycinone has been prepared through this route. google.com

The following table provides examples of such derivatization approaches:

| Parent Compound | Modification Site | Derivative Type | Synthetic Approach |

| Daunomycinone | C-14 | 14-O-Acyl | Bromination followed by nucleophilic substitution with a carboxylate salt. jst.go.jpgoogle.com |

| Daunomycinone | C-7 | Glycoside | Condensation with a protected sugar halide. jst.go.jp |

| 7-O-Glycosyl-daunomycinone | C-14 | 14-Azido, 14-Thiocyanato | Displacement reaction on the corresponding 14-bromide. jst.go.jp |

Strategic Derivatization for Modulated Biological Activity

The primary goal of synthesizing this compound derivatives is to develop compounds with enhanced antitumor activity and a more favorable safety profile, particularly with respect to cardiotoxicity. Strategic derivatization aims to overcome mechanisms of drug resistance and improve the therapeutic index.

Enhancing Lipophilicity to Overcome Multidrug Resistance (MDR): One of the significant challenges in cancer chemotherapy is multidrug resistance. It has been suggested that increasing the lipophilicity of the anthracycline molecule can help overcome MDR. pharm.or.jp The synthesis of derivatives with halogenated or more complex acyl groups at the sugar moiety or the C-14 position is a strategy to increase lipophilicity. For example, the synthesis of 7-O-(4-O-acetyl-3-iodo-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)daunomycinone was designed with this objective in mind. pharm.or.jp

Modulating DNA Intercalation and Enzyme Inhibition: The biological activity of anthracyclines is largely attributed to their ability to intercalate into DNA and inhibit topoisomerase II. Modifications to the aglycone and the sugar substituent can alter these interactions. For instance, the synthesis of 14-O-acyl derivatives of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone was undertaken to explore how changes at the C-14 position affect antitumor activity. nih.gov

The following table summarizes research findings on the biological activity of some daunomycinone derivatives:

| Compound | Modification | Observed Biological Activity/Rationale | Reference |

| 14-Acetoxy-7-O-(3,4-di-O-acetyl-2,6-dideoxy-α-L-lyxo-hexopyranosyl)daunomycinone | Acetoxy group at C-14 | Highly active in vivo with low toxicity in a murine leukemia model. | jst.go.jp |

| 7-O-(4-O-acetyl-3-iodo-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)daunomycinone | Iodinated sugar moiety | Designed to increase lipophilicity and overcome multidrug resistance. | pharm.or.jp |

| 14-O-Acyl derivatives of 7-O-(2,6-dideoxy-2-fluoro-α-L-talopyranosyl)adriamycinone | Varied acyl groups at C-14 | Synthesized to evaluate the impact of C-14 substitution on antitumor properties. | nih.gov |

| N-benzyldoxorubicin-14-valerate (AD 198) | N-benzylation and C-14 valerate (B167501) ester | A non-nuclear-targeted anthracycline. | cuni.cz |

| N-trifluoroacetyldoxorubicin-14-valerate (AD 32, valrubicin) | N-trifluoroacetylation and C-14 valerate ester | A non-nuclear-targeted anthracycline. | cuni.cz |

Molecular Mechanisms of Action of 14 O Acetyldaunomycinone

Identification and Validation of Molecular Targets

The primary molecular targets for 14-O-Acetyldaunomycinone, based on its parent compounds, are DNA and the enzyme topoisomerase II. wikipedia.org

Computational molecular docking studies have been instrumental in visualizing the interaction between anthracyclines and their molecular targets. Docking simulations of daunorubicin (B1662515) with DNA have confirmed its intercalative binding mode, showing the planar ring system positioned between base pairs. usp.br These studies have also indicated a preference for certain DNA sequences, particularly those rich in guanine (B1146940) and cytosine. drugbank.com

Molecular docking studies have also been performed to understand the interaction with topoisomerase II. These simulations show that daunorubicin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. researchgate.net While no specific docking studies for this compound are available, it is anticipated that its core structure would interact with DNA and topoisomerase II in a manner analogous to daunorubicin. The 14-O-acetyl group may introduce subtle changes in binding affinity or specificity.

Recent in silico studies have explored the binding of daunomycin to various receptors implicated in cancer pathways, such as Protein Kinase B (PKB), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), and Procaspase-7, suggesting potential for broader mechanisms of action.

Table 1: Molecular Docking Parameters of Daunomycin with Cancer-Related Protein Targets This table is interactive. You can sort and filter the data.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|---|

| Protein Kinase B (PKB) | Daunomycin | -7.0 | Phe163, Lys181, Val198, Thr199, Arg274, Asp275 | Thr199, Val272, Tyr327 |

| VEGFR2 | Daunomycin | -8.6 | - | - |

| Procaspase-7 | Daunomycin | -8.1 | - | - |

Data extrapolated from a study on Daunomycin.

Experimental studies have validated the interactions predicted by computational models. Biophysical techniques have been used to study the binding of daunorubicin to DNA, confirming the intercalative mechanism and its effect on DNA structure. usp.br The interaction with topoisomerase II has been demonstrated through assays that measure the formation of the stabilized enzyme-DNA complex. researchgate.net

The binding of daunorubicin to proteins is not limited to topoisomerase II. Studies have shown that daunorubicin can be covalently linked to various proteins, which can modulate its biological activity. Furthermore, computational studies have investigated the interaction of daunorubicin with other proteins, such as P-glycoprotein, a drug efflux pump involved in multidrug resistance.

Cellular Pathway Modulation

The interference with fundamental cellular processes like DNA replication and transcription by this compound triggers a cascade of cellular responses, leading to the modulation of key cellular pathways.

By causing DNA damage, particularly double-strand breaks, anthracyclines activate cellular DNA damage response pathways. nih.gov This response often involves the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2). nih.gov These kinases, in turn, phosphorylate downstream targets, including the tumor suppressor protein p53.

Activation of p53 can lead to the transcriptional upregulation of cell cycle inhibitors, such as p21. This results in the arrest of the cell cycle, typically at the G1/S or G2/M checkpoints. nih.gov This cell cycle arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis. nih.gov Studies on daunorubicin have demonstrated its ability to induce cell cycle arrest in various leukemia cell lines.

Table 2: Effect of Daunorubicin on Cell Cycle Distribution in Acute Lymphoblastic Leukemia Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| MOLT-4 | Control | 48 | 41 | 11 |

| MOLT-4 | Daunorubicin (4h recovery) | 15.5 | 42 | 42.5 |

Data from a study on Daunorubicin.

When DNA damage is irreparable, cells undergo programmed cell death, or apoptosis. Daunorubicin is a potent inducer of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The intrinsic pathway is often triggered by intracellular stress, such as DNA damage. The accumulation of DNA double-strand breaks leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8, which in turn activates the executioner caspases.

Studies have shown that daunorubicin can induce apoptosis through both the intrinsic and extrinsic pathways in leukemia cell lines. The induction of apoptosis by daunorubicin has been shown to be concentration-dependent, with higher concentrations leading to a more rapid induction of caspase-3 activity and DNA fragmentation.

Involvement in Oxidative Stress Pathways

A pivotal aspect of the mechanism of action for anthracyclines, including by extension this compound, is the induction of oxidative stress. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The chemical structure of this compound, specifically its quinone moiety, is central to this process.

The generation of ROS by anthracyclines occurs through a process known as redox cycling. This involves the enzymatic reduction of the quinone group to a semiquinone radical. This one-electron reduction is catalyzed by various flavoproteins, including NADPH-cytochrome P450 reductase. The semiquinone radical can then react with molecular oxygen to regenerate the parent quinone, while producing a superoxide (B77818) anion radical (O₂⁻). This cycle can repeat, leading to a continuous production of superoxide radicals.

These superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) through the action of superoxide dismutase, and the highly reactive hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions, particularly in the presence of free iron. Anthracyclines are known to chelate iron, and the resulting drug-iron complexes can catalytically generate ROS close to critical cellular targets like DNA and membranes.

The consequences of this induced oxidative stress are widespread and contribute significantly to the compound's biological activity. ROS can cause damage to all major classes of biomolecules:

Lipid Peroxidation: The polyunsaturated fatty acids in cellular membranes are highly susceptible to oxidation by ROS, leading to a chain reaction of lipid peroxidation. This can disrupt membrane integrity, alter its fluidity and permeability, and impair the function of membrane-bound proteins.

Protein Oxidation: ROS can directly oxidize amino acid residues in proteins, leading to conformational changes, enzyme inactivation, and the formation of protein aggregates.

DNA Damage: Oxidative stress can induce single- and double-strand breaks in DNA, as well as modifications to DNA bases (e.g., 8-oxoguanine), which can be mutagenic and contribute to the initiation of apoptosis.

| Pathway Component | Role in Oxidative Stress Induction | Cellular Consequence |

| Quinone Moiety | Undergoes redox cycling to form semiquinone radicals. | Continuous production of superoxide anions. |

| Flavoproteins | Catalyze the one-electron reduction of the quinone. | Facilitates the initiation of the redox cycle. |

| Molecular Oxygen | Accepts an electron from the semiquinone to form superoxide. | Generation of the primary reactive oxygen species. |

| Iron Chelation | Forms drug-iron complexes that catalytically produce ROS. | Localizes ROS production near sensitive cellular targets. |

| Superoxide Dismutase | Converts superoxide to hydrogen peroxide. | Production of another key reactive oxygen species. |

| Fenton/Haber-Weiss Reactions | Generate hydroxyl radicals from hydrogen peroxide and superoxide. | Formation of a highly reactive and damaging ROS. |

Gene Expression and Proteomic Profiling in Response to this compound

The cellular response to this compound, much like its parent compound daunorubicin, involves significant alterations in gene expression and the proteomic landscape. These changes are largely a consequence of the primary mechanisms of action, including DNA damage and the induction of oxidative stress. The cell attempts to counteract the damage and restore homeostasis, leading to the activation of various signaling pathways and the differential regulation of a multitude of genes and proteins.

Gene Expression Profiling:

Studies on cells treated with anthracyclines have revealed distinct gene expression signatures. A common theme is the upregulation of genes involved in stress responses, DNA repair, and apoptosis. The p53 tumor suppressor pathway is often activated in response to DNA damage, leading to the transcriptional activation of its target genes, such as CDKN1A (p21), which mediates cell cycle arrest, and BAX, which is pro-apoptotic.

Furthermore, genes associated with the antioxidant response are frequently induced as the cell attempts to mitigate oxidative stress. This includes genes regulated by the Nrf2 transcription factor, which controls the expression of a wide array of antioxidant and detoxification enzymes.

Conversely, genes involved in cell proliferation and progression through the cell cycle are often downregulated, consistent with the cytostatic and cytotoxic effects of the compound.

| Gene Category | Common Expression Change | Key Examples | Functional Consequence |

| DNA Damage Response | Upregulated | p53, BRCA1, GADD45 | Cell cycle arrest, DNA repair, apoptosis |

| Apoptosis Regulation | Upregulated | BAX, PUMA, NOXA | Induction of programmed cell death |

| Cell Cycle Control | Downregulated | Cyclins, CDKs | Inhibition of cell proliferation |

| Oxidative Stress Response | Upregulated | Nrf2 target genes (e.g., HMOX1, NQO1) | Cellular defense against ROS |

| Drug Resistance | Upregulated | ABC transporters (e.g., ABCB1) | Efflux of the compound from the cell |

Proteomic Profiling:

Proteomic analyses provide a more direct picture of the functional changes occurring within the cell in response to treatment. In line with the gene expression data, proteomic studies of anthracycline-treated cells have identified alterations in the levels of proteins involved in several key cellular processes.

Increased levels of proteins involved in the DNA damage response and repair machinery are observed. Similarly, the expression of antioxidant enzymes, such as superoxide dismutase and catalase, may be elevated as a compensatory mechanism to counteract the surge in ROS.

Proteomic studies also often reveal changes in the expression of structural proteins, chaperones (heat shock proteins), and proteins involved in cellular metabolism. The downregulation of proteins required for DNA replication and protein synthesis is also a common finding, reflecting the anti-proliferative effects of the compound.

| Protein Family/Pathway | Common Proteomic Alteration | Key Examples | Cellular Implication |

| Heat Shock Proteins | Upregulated | HSP70, HSP90 | Protein folding and stress response |

| Antioxidant Enzymes | Upregulated | SOD, Catalase | Detoxification of reactive oxygen species |

| Apoptotic Proteins | Altered Expression | Bcl-2 family proteins, Caspases | Regulation of programmed cell death |

| DNA Repair Enzymes | Upregulated | PARP, Rad51 | Repair of DNA damage |

| Metabolic Enzymes | Altered Expression | Glycolytic enzymes, Mitochondrial proteins | Changes in cellular energy metabolism |

Anticancer Activity and Efficacy Studies of 14 O Acetyldaunomycinone

In Vitro Cytotoxicity and Antiproliferative Activity

Cell Line Panel Screening and Sensitivity Profiling

No studies were found that have performed cell line panel screening to assess the cytotoxicity or antiproliferative activity of 14-O-Acetyldaunomycinone. Consequently, there is no data available to create a table of sensitivity profiles across different cancer cell lines.

Selectivity in Cancer Versus Non-Malignant Cells

There is no available research that has investigated the selectivity of this compound for cancer cells over non-malignant cells.

Evaluation of Apoptotic and Necrotic Cell Death Pathways

No studies have been published that evaluate the mechanisms of cell death, such as the induction of apoptosis or necrosis, by this compound.

In Vivo Preclinical Efficacy Assessment

Murine Xenograft Tumor Models

There is no evidence in the available literature of in vivo studies using murine xenograft tumor models to assess the efficacy of this compound.

Orthotopic and Patient-Derived Xenograft (PDX) Models

No research has been conducted or published on the evaluation of this compound in orthotopic or patient-derived xenograft (PDX) models.

Efficacy in Specific Cancer Subtypes (e.g., Leukemia, Breast Cancer)

No specific studies were identified that investigated the efficacy of this compound in leukemia or breast cancer cell lines or in vivo models.

Comparative Studies with Clinically Approved Chemotherapeutics

There is no available data from comparative studies of this compound against clinically approved chemotherapeutics such as doxorubicin (B1662922) or daunorubicin (B1662515).

It is possible that this compound is primarily a laboratory chemical, an intermediate in the synthesis of other compounds, a metabolite, or an impurity, and has not been a primary focus of anticancer drug development research. Further investigation in specialized chemical and pharmacological databases beyond the scope of this search may be required to uncover any niche or unpublished research.

Structure Activity Relationship Sar Studies of 14 O Acetyldaunomycinone Derivatives

Elucidation of Key Pharmacophores and Active Structural Motifs

The fundamental pharmacophore of anthracyclines like 14-O-acetyldaunomycinone consists of a tetracyclic quinone/hydroquinone system and a sugar moiety attached at the C-7 position. The planar tetracyclic ring system is essential for the primary mechanism of action of many anthracyclines, which involves intercalation into DNA. The sugar moiety, typically daunosamine, is crucial for the proper positioning of the aglycone within the DNA grooves and for interactions with enzymes like topoisomerase II. nih.govacs.org

Modifications to the aglycone and the sugar have been extensively studied to improve efficacy and reduce side effects. For derivatives of this compound, the key structural motifs influencing activity are:

The Anthraquinone (B42736) Core: The integrity of the tetracyclic ring system is paramount for DNA intercalation.

The Daunosamine Sugar: The amino group on the sugar is critical for DNA binding and topoisomerase II inhibition. Its modification can significantly alter the biological activity. nih.gov

The C-14 Position: The substitution at the C-14 position, in this case, an acetyl group, is a key determinant of the compound's properties. This position is often modified to enhance cytotoxic potency and overcome drug resistance. nih.gov

Pharmacophore modeling studies on related anthracycline analogs have identified the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic interactions, for binding to target molecules. science.gov

Impact of Chemical Modifications on Biological Activity

Chemical modifications at various positions of the daunomycinone (B1669838) scaffold have a profound impact on biological activity. The C-14 position, in particular, has been a focal point for synthetic modifications to develop analogs with improved therapeutic profiles.

Esterification at the C-14 hydroxyl group to form 14-O-acyl derivatives, such as this compound, has been shown to influence cytotoxicity. nih.gov Studies on a series of N-(trifluoroacetyl)adriamycin derivatives with N-acylamino acid esters at the C-14 position demonstrated that these modifications can yield compounds with significant in vivo antitumor activity. nih.gov The nature of the acyl group can affect the lipophilicity and cellular uptake of the drug.

The following table summarizes the impact of various modifications on the biological activity of anthracycline derivatives, based on studies of related compounds:

| Modification Site | Type of Modification | Impact on Biological Activity | Reference |

| C-14 | Esterification (Acyl derivatives) | Can increase cytotoxicity and affect the mechanism of action. | nih.govnih.gov |

| Daunosamine Sugar | Modification of the amino group | Often leads to a decrease in cytostatic activity. | nih.gov |

| Aglycone Ring D | Demethoxylation | Can alter the electronic properties and impact DNA binding. | |

| C-9 | Alteration of the side chain | Differentiates daunorubicin (B1662515) from doxorubicin (B1662922), impacting the spectrum of activity. |

It is important to note that N-trifluoroacetylation of the amino sugar in some 14-O-hemiesters of doxorubicin and carminomycin resulted in a decrease in cytostatic activity, highlighting the critical role of the unmodified amino group for optimal function. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For anthracycline derivatives, QSAR models can help in predicting the cytotoxicity of novel analogs and in designing compounds with enhanced activity.

While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies on other classes of anticancer agents have demonstrated the utility of this approach. nih.gov For anthracyclines, descriptors such as electronic properties (e.g., charge distribution on the quinone system), steric factors (e.g., the size of the C-14 substituent), and hydrophobicity are likely to be important parameters in a QSAR model.

A hypothetical QSAR study on a series of 14-O-acyl daunomycinone derivatives might reveal a correlation between the chain length or branching of the acyl group and the observed cytotoxicity. Such models can guide the synthesis of more potent derivatives.

The general workflow for a QSAR study on this compound derivatives would involve:

Synthesis of a series of analogs with varying substituents at the C-14 position.

Evaluation of their biological activity (e.g., IC50 values against cancer cell lines).

Calculation of molecular descriptors for each analog.

Development of a mathematical model correlating the descriptors with the biological activity.

Validation of the model using a test set of compounds.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of complex molecules like this compound at a molecular level. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the interactions between the drug and its biological targets, such as DNA and topoisomerase II.

Molecular docking studies can be used to predict the binding mode and affinity of this compound derivatives to the DNA minor groove or the topoisomerase II-DNA complex. These studies can help rationalize the observed biological activities and guide the design of new analogs with improved binding characteristics. For instance, docking could reveal how the acetyl group at C-14 influences the orientation of the drug within the binding site.

A study on the rational design of daunorubicin C-14 hydroxylase utilized molecular docking to understand the substrate-binding mechanism, which in turn guided the engineering of the enzyme for improved activity. nih.gov This demonstrates the power of computational methods in understanding and manipulating the interactions of anthracyclines.

Molecular dynamics simulations can further elucidate the stability of the drug-target complex over time and provide a more dynamic picture of the interactions. These computational approaches are invaluable for complementing experimental SAR studies and accelerating the drug discovery process.

Mechanisms of Drug Resistance to 14 O Acetyldaunomycinone

Intrinsic and Acquired Resistance Mechanisms in Malignant Cells

Malignant cells can exhibit two types of resistance to chemotherapeutic agents: intrinsic and acquired. uspharmacist.com Intrinsic resistance refers to the inherent lack of sensitivity of a tumor to a particular drug from the outset of treatment. uspharmacist.comnih.gov This can be due to the pre-existing genetic and phenotypic characteristics of the cancer cells. uspharmacist.com

Acquired resistance, on the other hand, develops in response to drug exposure. uspharmacist.comukhsa.gov.uk Initially sensitive tumor cells can evolve mechanisms to survive and proliferate despite the presence of the drug, leading to treatment failure and relapse. uspharmacist.com This evolution is often driven by the selection pressure exerted by the chemotherapeutic agent itself.

Table 1: Comparison of Intrinsic and Acquired Resistance

| Feature | Intrinsic Resistance | Acquired Resistance |

| Timing | Present before drug exposure | Develops during or after drug exposure |

| Origin | Pre-existing cellular properties | Cellular adaptation and selection |

| Nature | Inherent insensitivity | Developed tolerance |

Role of Drug Efflux Pumps (e.g., ABC Transporters)

A primary mechanism of multidrug resistance (MDR) is the increased efflux of chemotherapeutic agents from cancer cells, which is often mediated by ATP-binding cassette (ABC) transporters. nih.govnih.govoaepublish.com These membrane proteins act as energy-dependent pumps that actively extrude a wide variety of structurally and functionally diverse compounds, including anthracyclines, from the intracellular environment. nih.govresearchgate.net

The overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a well-documented mechanism of resistance to many anticancer drugs. nih.govusuhs.edu By reducing the intracellular concentration of the drug, these efflux pumps prevent it from reaching its target and exerting its cytotoxic effects. nih.gov

Alterations in Target Molecules and Signaling Pathways

Resistance to 14-O-Acetyldaunomycinone can also arise from alterations in its molecular targets or the signaling pathways that regulate cell survival and death. As an anthracycline derivative, its primary mode of action is likely the inhibition of topoisomerase II and the intercalation into DNA, leading to DNA damage and apoptosis.

Mutations or altered expression of topoisomerase II can reduce the drug's binding affinity, thereby diminishing its inhibitory effect. nih.gov Furthermore, cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, which can counteract the apoptotic signals induced by the drug. researchgate.netresearchgate.net The dysregulation of these pathways can lead to the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins, ultimately promoting cell survival in the presence of the chemotherapeutic agent. nih.gov

Enzymatic Inactivation of this compound

Enzymatic inactivation represents another potential mechanism of resistance. Cancer cells may upregulate the expression of enzymes that can metabolize and detoxify chemotherapeutic agents. For anthracyclines, this can involve enzymatic modifications such as reduction or conjugation, which can lead to the formation of less active or inactive metabolites. mdpi.com For instance, carbonyl reductases can convert anthracyclines into their less potent alcohol metabolites. While specific enzymes that inactivate this compound have not been extensively characterized, this remains a plausible mechanism of resistance. mdpi.commdpi.com

DNA Repair Pathway Upregulation

Given that a primary mechanism of action for anthracyclines is the induction of DNA damage, the upregulation of DNA repair pathways can contribute significantly to drug resistance. nih.gov Cancer cells with enhanced DNA repair capacity can more efficiently recognize and repair the DNA lesions caused by this compound, thereby mitigating its cytotoxic effects. nih.govmdpi.com

Key DNA repair pathways that may be involved include:

Base Excision Repair (BER): Repairs single-base DNA damage.

Nucleotide Excision Repair (NER): Removes bulky DNA adducts. researchgate.net

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair DNA double-strand breaks. researchgate.net

The overexpression of key proteins in these pathways can lead to a more robust and efficient repair of drug-induced DNA damage, promoting cell survival and resistance. mdpi.com

Epigenetic Modifications Contributing to Resistance

Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression without changing the underlying DNA sequence. nih.govnih.gov These changes can play a crucial role in the development of drug resistance by silencing tumor suppressor genes or activating oncogenes and drug resistance genes. nih.govmdpi.com

For example, hypermethylation of the promoter region of a pro-apoptotic gene could lead to its silencing, thereby making the cell more resistant to apoptosis-inducing drugs. Conversely, hypomethylation of the promoter of an ABC transporter gene could lead to its overexpression and increased drug efflux. nih.gov Histone modifications can similarly alter chromatin structure and gene accessibility, contributing to a drug-resistant phenotype. researchgate.net

Strategies for Overcoming Resistance to this compound

Overcoming drug resistance is a central challenge in cancer therapy. Several strategies are being explored to circumvent or reverse resistance to chemotherapeutic agents, which could be applicable to this compound.

Table 2: Strategies to Overcome Drug Resistance

| Strategy | Description |

| Combination Therapy | Using multiple drugs with different mechanisms of action to target various cellular pathways simultaneously. nih.gov |

| Efflux Pump Inhibitors | Co-administering drugs that block the function of ABC transporters to increase intracellular drug accumulation. nih.govencyclopedia.pub |

| Targeting DNA Repair Pathways | Using inhibitors of DNA repair proteins (e.g., PARP inhibitors) to enhance the efficacy of DNA-damaging agents. nih.govnih.govmdpi.com |

| Epigenetic Modulators | Employing agents that can reverse epigenetic changes, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, to re-sensitize resistant cells to chemotherapy. nih.gov |

| Nanoparticle Drug Delivery | Utilizing nanoparticles to improve drug delivery, protect the drug from inactivation, and potentially bypass efflux pumps. nih.gov |

These strategies, often used in combination, aim to restore the sensitivity of resistant cancer cells to chemotherapy and improve treatment outcomes. nih.gov

Pharmacokinetics and Metabolism Research of 14 O Acetyldaunomycinone

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Distribution is extensive, with the highest concentrations found in the spleen, kidneys, liver, lungs, and heart. drugs.com A key characteristic of daunorubicin (B1662515) is its binding to cellular components, especially nucleic acids. drugs.com It does not cross the blood-brain barrier. drugs.com The volume of distribution (Vd) for daunorubicin is large, indicating significant tissue sequestration. medscape.com

Metabolism is the central aspect of daunorubicin's disposition and where compounds like 14-O-Acetyldaunomycinone are formed. Excretion occurs primarily through the bile (around 40%) and urine (around 25%) as both the parent drug and its various metabolites. medscape.comdrugs.com

Table 1: Conceptual ADME Properties Based on Daunorubicin

| ADME Property | Characteristic for Daunorubicin/Anthracyclines | Reference |

|---|---|---|

| Absorption | Administered intravenously; rapid tissue uptake. | drugs.com |

| Distribution | Wide distribution in tissues (spleen, kidney, liver, heart); does not cross the blood-brain barrier. | drugs.com |

| Metabolism | Extensively metabolized in the liver and other tissues. | drugs.comdrugs.com |

| Excretion | Primarily via bile and urine. | medscape.comdrugs.com |

Identification of Metabolic Pathways and Key Metabolites

The biotransformation of daunorubicin is a complex process involving multiple pathways, primarily occurring in the liver and other tissues. drugs.com These reactions are generally categorized into Phase I and Phase II metabolism. nih.gov

Phase I Reactions: The most critical metabolic pathway for daunorubicin is the reduction of its C-13 keto group to a secondary alcohol, forming the major active metabolite, daunorubicinol (B1669839). drugs.com This conversion is a two-electron reduction catalyzed by cytosolic enzymes. drugs.com Other Phase I reactions include the cleavage of the glycosidic bond, which separates the sugar moiety from the aglycone core, resulting in inactive metabolites. drugs.com

Phase II Reactions: Following Phase I transformations, the resulting molecules can undergo conjugation with endogenous substances like sulfate (B86663) and glucuronic acid, which increases their water solubility and facilitates excretion. drugs.com

This compound is an acetylated form of the daunorubicin aglycone, suggesting it is an intermediate in a pathway involving acetylation or deacetylation, or a synthetic precursor. Its presence highlights the chemical transformations that the core anthracycline structure can undergo.

Table 2: Key Metabolites in Daunorubicin Biotransformation

| Metabolite | Metabolic Pathway | Activity | Reference |

|---|---|---|---|

| Daunorubicinol | C-13 keto-reduction | Active | drugs.com |

| Aglycones | Glycosidic cleavage | Inactive | eur.nl |

| Sulfate Conjugates | Sulfation (Phase II) | Inactive | drugs.com |

| Glucuronide Conjugates | Glucuronidation (Phase II) | Inactive | drugs.com |

Characterization of Enzyme Systems Involved in Biotransformation

The metabolic conversion of daunorubicin is predominantly carried out by a specific group of cytosolic enzymes rather than the cytochrome P450 (CYP450) system, which is responsible for many other drug metabolism reactions. nih.gov

The key enzymes belong to the aldo-keto reductase (AKR) superfamily and the short-chain dehydrogenase/reductase (SDR) superfamily. drugs.com Specifically, Carbonyl Reductase 1 (CBR1) has been identified as a primary enzyme responsible for the reduction of daunorubicin to daunorubicinol in human liver and in leukemic cells. nih.govashpublications.orgleibniz-fli.de The expression level of CBR1 can vary significantly among individuals, which may contribute to differences in drug metabolism and response. nih.govashpublications.org Studies have shown that higher CBR1 expression leads to increased formation of daunorubicinol and can be associated with resistance to daunorubicin in acute myeloid leukemia (AML) cells. nih.gov Other enzymes, such as Carbonyl Reductase 3 (CBR3) and Aldo-Keto Reductase 1C3 (AKR1C3), also exhibit activity towards these compounds. ashpublications.orgleibniz-fli.de

Table 3: Key Enzymes in Daunorubicin Metabolism

| Enzyme Family | Specific Enzyme | Role | Reference |

|---|---|---|---|

| Short-Chain Dehydrogenase/Reductase (SDR) | Carbonyl Reductase 1 (CBR1) | Major enzyme in the C-13 reduction of daunorubicin to daunorubicinol. | nih.govashpublications.orgleibniz-fli.de |

| Short-Chain Dehydrogenase/Reductase (SDR) | Carbonyl Reductase 3 (CBR3) | Contributes to daunorubicin metabolism. | ashpublications.org |

| Aldo-Keto Reductase (AKR) | AKR1C3 | Capable of reducing daunorubicin. | leibniz-fli.de |

Insights into Daunorubicin Pharmacodynamics from this compound Metabolism

The rate and extent of this metabolic conversion can impact the efficacy and toxicity of the treatment. nih.gov High expression of metabolizing enzymes like CBR1 can lead to rapid conversion, which has been linked to drug resistance in cancer cells. nih.gov This suggests that the balance between the concentrations of daunorubicin and daunorubicinol at the tumor site is a key determinant of the drug's effectiveness. The study of intermediates like this compound helps to map these complex metabolic networks and understand how structural modifications affect enzymatic conversion and, consequently, biological activity.

Toxicokinetic Evaluation in Preclinical Models

Toxicokinetics bridges the gap between pharmacology and toxicology by relating the systemic exposure of a compound to its observed toxicity in preclinical studies. For a compound like this compound, toxicokinetic evaluation would be essential to understand its safety profile before any clinical application.

Such studies typically involve administering the compound to animal models at various dose levels and measuring key pharmacokinetic parameters. The goal is to establish a relationship between the dose, the resulting plasma and tissue concentrations (exposure), and any toxic effects.

Key parameters evaluated in toxicokinetic studies include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents total systemic exposure. nih.gov For anthracyclines, a critical aspect of toxicokinetics is monitoring the accumulation of the parent drug and its active metabolites (like daunorubicinol) in target organs of toxicity, particularly the heart. drugs.com The pharmacokinetic profiles of daunorubicin and daunorubicinol show large inter-individual variability, which can complicate predictions of toxicity and efficacy. nih.govnih.gov

Table 4: Key Parameters in Toxicokinetic Studies

| Parameter | Description | Relevance |

|---|---|---|

| Cmax | Maximum (peak) plasma concentration of a drug. | Relates peak exposure to acute toxic effects. |

| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption/distribution. |

| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total systemic exposure to the drug. |

| Half-life (t½) | Time required for the drug concentration to decrease by half. | Determines dosing interval and potential for accumulation. drugs.comdrugbank.com |

| Metabolic Ratio | Ratio of metabolite concentration to parent drug concentration. | Indicates the extent of metabolism and potential contribution of metabolites to toxicity. nih.gov |

Preclinical Evaluation and Translational Research of 14 O Acetyldaunomycinone

Non-Clinical Safety Pharmacology Studies

Non-clinical safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. These studies are a critical component of the preclinical data package and are typically conducted in accordance with international guidelines. For a compound like 14-O-Acetyldaunomycinone, this would involve assessing its effects on the cardiovascular, respiratory, and central nervous systems.

Typical Safety Pharmacology Core Battery:

| System | Key Parameters to be Evaluated |

|---|---|

| Cardiovascular | Blood pressure, heart rate, electrocardiogram (ECG) |

| Respiratory | Respiratory rate, tidal volume, hemoglobin oxygen saturation |

| Central Nervous | Motor activity, behavioral changes, coordination, body temperature |

No specific data on the effects of this compound on these systems were found.

Preclinical Toxicity Assessments in Animal Models

Preclinical toxicity studies are essential for characterizing the toxicological profile of a new chemical entity. These studies are conducted in various animal models to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

Target Organ Toxicity Identification

To identify potential target organs, this compound would be administered to rodent and non-rodent species in single and repeated-dose toxicity studies. A comprehensive examination of tissues and organs would be performed to identify any pathological changes.

Potential Target Organs for Anthracyclines (General):

| Organ System | Potential Toxicities |

|---|---|

| Cardiovascular | Cardiomyopathy, arrhythmias |

| Hematopoietic | Myelosuppression (decrease in blood cell counts) |

| Gastrointestinal | Mucositis, nausea, vomiting, diarrhea |

| Integumentary | Alopecia (hair loss) |

Specific target organ toxicities for this compound have not been documented in the available literature.

Determination of Maximum Tolerated Levels

The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. Determining the MTD in different animal species is a key objective of preclinical toxicity studies.

There is no publicly available data on the maximum tolerated dose of this compound in any animal model.

Investigational New Drug (IND) Enabling Study Considerations

Before a new drug can be tested in humans, an Investigational New Drug (IND) application must be submitted to regulatory authorities. This application contains a comprehensive summary of the preclinical data, including pharmacology, toxicology, and chemistry, manufacturing, and controls (CMC) information.

Key Components of an IND Application:

Animal pharmacology and toxicology studies

Manufacturing information

Clinical protocols and investigator information

The specific considerations for an IND application for this compound cannot be detailed due to the absence of the necessary preclinical data.

Advanced Drug Delivery Systems Research for 14 O Acetyldaunomycinone

Strategies for Enhanced Bioavailability and Therapeutic Index

A primary goal in the formulation of drug delivery systems for anticancer agents is to improve their bioavailability and therapeutic index. mdpi.com For anthracyclines, which can exhibit dose-limiting toxicities, enhancing the therapeutic index is particularly crucial. nih.govnih.gov Advanced delivery systems can achieve this by altering the pharmacokinetic profile of the drug, leading to prolonged circulation times and increased accumulation at the tumor site through effects like the enhanced permeability and retention (EPR) effect. nih.gov By encapsulating the drug, these systems can also protect it from premature degradation and reduce its exposure to healthy tissues, thereby decreasing systemic toxicity. nih.govnih.gov

| Strategy | Potential Benefit for 14-O-Acetyldaunomycinone |

| Encapsulation | Protection from degradation, reduced systemic toxicity. nih.govnih.gov |

| Modified Release | Prolonged drug exposure at the tumor site. |

| Targeted Delivery | Increased drug concentration in cancer cells, minimizing off-target effects. nih.gov |

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for the delivery of chemotherapeutic agents. nih.gov Their small size and tunable surface properties allow for efficient drug loading and targeted delivery. ecancer.org

Polymeric nanoparticles, made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been extensively studied for the delivery of anthracyclines. nih.govfrontiersin.org These nanoparticles can encapsulate hydrophobic drugs like this compound within their core, improving solubility and stability. frontiersin.org The drug release from polymeric nanoparticles can be controlled by the degradation rate of the polymer, allowing for sustained release over time. ecancer.org Surface modification of these nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can help to evade the immune system, prolonging their circulation time. nih.gov

Table of Potential Polymeric Nanoparticle Properties for this compound Delivery

| Polymer | Average Size (nm) | Drug Loading Capacity (%) | Potential Advantages |

|---|---|---|---|

| PLGA | 100-200 | 1-5 | Biodegradable, sustained release. nih.gov |

| PEG-PLGA | 100-200 | 1-5 | Prolonged circulation, reduced immunogenicity. nih.gov |

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov For anthracyclines, liposomal formulations have been successfully translated into clinical use, with examples like pegylated liposomal doxorubicin (B1662922). nih.govnih.gov These formulations have been shown to reduce the cardiotoxicity associated with free anthracyclines. nih.gov Given its structural similarities, this compound could potentially be formulated into liposomes to improve its safety profile and therapeutic efficacy. The lipid composition of the liposomes can be tailored to control the drug release rate and stability of the formulation.

Inorganic nanoparticles, such as gold nanoparticles, silica (B1680970) nanoparticles, and carbon nanotubes, have also been explored for the delivery of anthracyclines. tandfonline.combohrium.comemerald.com These carriers offer high drug loading capacities and can be functionalized for targeted delivery. tandfonline.combohrium.com For instance, the surface of gold nanoparticles can be easily modified with targeting ligands and molecules that facilitate controlled drug release in response to specific stimuli, such as changes in pH or temperature, which are often characteristic of the tumor microenvironment. emerald.com Research into doxorubicin delivery using inorganic nanostructures has shown promise in overcoming multidrug resistance. tandfonline.com

Targeted Drug Delivery Approaches

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing off-target toxicity. nih.gov

Ligand-mediated targeting involves the attachment of specific ligands to the surface of drug delivery systems. These ligands can recognize and bind to receptors that are overexpressed on the surface of cancer cells. nih.gov For anthracycline-based therapies, various targeting ligands have been investigated, including antibodies, peptides, and small molecules like folic acid. nih.govresearchgate.net For example, nanoparticles carrying doxorubicin have been functionalized with hyaluronic acid to target CD44 receptors, which are often overexpressed in breast cancer cells. nih.gov This approach could be adapted for this compound to direct the drug specifically to tumor cells, thereby increasing its therapeutic window.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Daunomycinone (B1669838) |

| Doxorubicin |

| Poly(lactic-co-glycolic acid) (PLGA) |

| Polyethylene glycol (PEG) |

| Folic acid |

Responsive Release Systems

Responsive or "smart" drug delivery systems are designed to release their payload in response to specific internal or external stimuli. dovepress.com This targeted release mechanism can increase the concentration of the drug at the tumor site, thereby improving its antitumor activity and reducing off-target effects. ashpublications.org For anthracyclines like this compound, several responsive strategies are being investigated.

pH-Responsive Systems: The tumor microenvironment is often characterized by a lower extracellular pH compared to normal tissues. nih.govnih.gov This physiological difference can be exploited for targeted drug delivery. Nanocarriers that are stable at the physiological pH of blood (around 7.4) but destabilize and release their drug cargo in the acidic environment of tumors (pH 6.5-7.2) or within acidic intracellular compartments like endosomes and lysosomes (pH 5.0-6.0) are of particular interest. nih.govnih.govmdpi.com

For instance, studies on the parent compound, daunorubicin (B1662515), have demonstrated the feasibility of pH-responsive release. Daunorubicin-loaded titanium dioxide (TiO2) nanocomposites have shown a significantly faster release rate at pH 5.0 and 6.0 compared to pH 7.4. ashpublications.orgnih.gov Similarly, gold nanoparticles conjugated with doxorubicin, a closely related anthracycline, via an acid-cleavable hydrazone bond also exhibited a pH-dependent release profile, with a much higher release rate in an acidic medium. rsc.org These findings suggest that a similar approach could be applied to this compound, potentially leading to enhanced tumor-specific drug delivery. nih.govrsc.org

Temperature-Responsive Systems: Localized hyperthermia, where the tumor temperature is elevated to 40-42°C, can be used as an external stimulus to trigger drug release from thermosensitive nanocarriers. acs.org These systems, often liposomes or polymeric micelles, are engineered to undergo a phase transition at a specific temperature, leading to the rapid release of the encapsulated drug. acs.orgresearchgate.net Research on doxorubicin has shown that thermoresponsive superparamagnetic nanocarriers can be designed to have a lower critical solution temperature (LCST) around 41°C, allowing for temperature-dependent drug release. acs.org This approach, when combined with localized heating of the tumor, could be a promising strategy for controlling the release of this compound.

Enzyme-Responsive Systems: The overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) and cathepsins, in the tumor microenvironment provides another internal stimulus for targeted drug release. nih.govnih.gov Drug delivery systems can be designed with enzyme-cleavable linkers that are degraded by these specific enzymes, leading to the release of the active drug. researchgate.net For example, a self-assembled system for doxorubicin was developed that could be digested to release the drug under the co-digestion of gelatinase and DNase I at a pH below 6.9. nih.gov This strategy could be adapted for this compound to achieve tumor-specific drug activation.

| Stimulus | Carrier System | Drug | Release Mechanism | Reference |

|---|---|---|---|---|

| Low pH | Titanium Dioxide Nanocomposites | Daunorubicin | Protonation of the drug and altered surface charge of the carrier at acidic pH facilitates release. | nih.gov |

| Elevated Temperature | Superparamagnetic Nanocarriers with a Thermoresponsive Polymer | Doxorubicin | The polymer becomes hydrophobic and shrinks at its LCST, expelling the drug. | acs.org |

| Enzymes (Gelatinase and DNase I) | Cationic Gelatin and Pegylated Alginate Nanocomplexes | Doxorubicin | Enzymatic degradation of the carrier matrix in the tumor microenvironment. | nih.gov |

Controlled and Sustained Release Formulations

Controlled and sustained release formulations are designed to maintain a therapeutic concentration of the drug in the body for an extended period, reduce the frequency of administration, and minimize fluctuations in plasma drug levels. nih.gov This can lead to improved patient compliance and a better therapeutic index.

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. drugs.com They can protect the drug from degradation in the circulation, alter its pharmacokinetic profile, and potentially reduce its accumulation in sensitive tissues like the heart, a known site of anthracycline-induced toxicity. dovepress.comnih.gov DaunoXome®, a liposomal formulation of daunorubicin, was developed to maximize the selectivity of the drug for solid tumors. drugs.com The liposomal encapsulation helps to protect the daunorubicin from chemical and enzymatic degradation and decreases its uptake by normal tissues. drugs.com Similar liposomal formulations could be developed for this compound to improve its therapeutic profile.

Nanoparticles: Polymeric nanoparticles and magnetic nanoparticles have been explored as carriers for sustained drug release. nih.govresearchgate.net For example, daunorubicin-loaded magnetic nanoparticles have demonstrated excellent sustained-release properties in vitro. nih.gov These nanoparticles can be taken up by cancer cells and persistently release the drug intracellularly. nih.gov Chitosan-coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles have also been shown to enhance the oral bioavailability of daunorubicin, suggesting a potential for oral delivery of anthracycline derivatives. researchgate.net

Polymeric Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. researchgate.net They can encapsulate hydrophobic drugs like this compound in their core, increasing their solubility and stability in aqueous environments. researchgate.net Studies with doxorubicin have shown that polymeric micelles can overcome multidrug resistance in cancer cells. nih.gov

| Formulation | Carrier Composition | Average Size | Key Finding | Reference |

|---|---|---|---|---|

| Liposomes (DaunoXome®) | Distearoylphosphatidylcholine and Cholesterol | ~45 nm | Protects the drug from degradation and reduces uptake by normal tissues. | drugs.com |

| Magnetic Nanoparticles | Iron Oxide Core with Oleic Acid and Pluronic F-127 Coating | ~94 nm | Demonstrates excellent sustained-release properties and persistent intracellular drug release. | nih.gov |

| Polymeric Micelles | Poly(histidine-co-phenylalanine)-b-poly(ethylene glycol) | Not Specified | Can overcome multidrug resistance in cancer cells. | nih.gov |

Combination Drug Delivery Strategies

Combining two or more therapeutic agents in a single delivery system can offer several advantages, including synergistic antitumor effects, suppression of drug resistance, and the ability to target multiple pathways involved in cancer progression. dovepress.comnih.gov

A notable example of a combination drug delivery strategy for an anthracycline is CPX-351 (Vyxeos®), a liposomal formulation that co-encapsulates daunorubicin and cytarabine (B982) in a synergistic 1:5 molar ratio. dovepress.comnih.govcancer.govnih.gov This formulation was rationally designed to maintain this synergistic ratio in the plasma for an extended period, which is not achievable with the co-administration of the free drugs due to their different pharmacokinetic profiles. dovepress.comnih.gov The liposomal encapsulation ensures that both drugs are delivered to the tumor cells in the desired ratio, leading to enhanced efficacy in the treatment of acute myeloid leukemia (AML). dovepress.comnih.govnih.gov

This concept of ratiometric drug delivery could be highly beneficial for this compound. By co-encapsulating it with another chemotherapeutic agent in a synergistic ratio within a nanocarrier, it may be possible to achieve a superior therapeutic outcome compared to the administration of the individual agents. A binary nanodrug-delivery system decorated with aptamers and transferrin and co-loaded with daunorubicin and luteolin (B72000) has also been developed for the treatment of leukemia, demonstrating the potential for targeted co-delivery of an anthracycline with a natural compound. nih.gov

| Formulation Name | Drugs | Molar Ratio | Carrier System | Therapeutic Advantage | Reference |

|---|---|---|---|---|---|

| CPX-351 (Vyxeos®) | Daunorubicin and Cytarabine | 1:5 | Liposome | Maintains a synergistic drug ratio in plasma, leading to enhanced efficacy in AML. | dovepress.comnih.govcancer.govnih.gov |

| Binary Nanoparticles | Daunorubicin and Luteolin | Not Specified | Aptamer- and Transferrin-Decorated Nanoparticles | Demonstrated synergistic antileukemic activity in vivo. | nih.gov |

Future Research Directions and Therapeutic Potential of 14 O Acetyldaunomycinone

Development of Next-Generation 14-O-Acetyldaunomycinone Analogs

The initial synthesis of this compound and its evaluation in murine P-388 lymphocytic leukemia assays revealed it to be a highly active compound with low toxicity. elsevierpure.com This promising profile provides a strong rationale for the development of next-generation analogs. Future research in this area could focus on systematic modifications of the 14-O-acetyl group to explore structure-activity relationships further. The goal would be to enhance cytotoxic potency against a wider range of cancer cell lines while maintaining or even improving upon the low toxicity observed in early studies.

Key areas for analog development could include:

Alteration of the Acyl Chain: Investigating the impact of varying the length and branching of the acyl chain at the 14-O-position could modulate the compound's lipophilicity and cellular uptake.

Introduction of Different Functional Groups: Replacing the acetyl group with other moieties, such as those containing heteroatoms or aromatic rings, could lead to novel interactions with cellular targets.

Stereochemical Modifications: Exploring different stereoisomers of the sugar moiety or the aglycone could influence binding affinity to DNA and topoisomerase II, the primary targets of anthracyclines. nih.gov

Below is a table summarizing potential avenues for the development of next-generation this compound analogs.

| Modification Strategy | Rationale | Desired Outcome |

| Varying the 14-O-Acyl Chain | Modulate lipophilicity and membrane permeability. | Enhanced cellular uptake and improved pharmacokinetic properties. |

| Introducing Novel Functional Groups | Explore new binding interactions with target molecules. | Increased target specificity and potency. |

| Modifying the Daunosamine Sugar | Alter DNA binding and topoisomerase II inhibition. | Overcoming mechanisms of drug resistance. |

| Synthesis of Prodrugs | Improve tumor-specific drug release. | Reduced systemic toxicity and enhanced therapeutic index. |

Exploration of Combination Therapies with Existing Anticancer Agents

A cornerstone of modern oncology is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce individual drug dosages to minimize toxicity. nih.gov Given the established mechanism of action of anthracyclines, which primarily involves DNA intercalation and inhibition of topoisomerase II, this compound is a prime candidate for combination studies. wikipedia.org

Future preclinical and potentially clinical research should explore the synergistic or additive effects of this compound with a variety of existing anticancer agents, including:

Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action, such as taxanes or platinum-based compounds, could be effective against a broader range of tumors. nih.gov

Targeted Therapies: Investigating combinations with agents that target specific molecular pathways in cancer cells, such as kinase inhibitors, could enhance efficacy in tumors with particular genetic profiles.

Immunotherapies: Exploring the potential of this compound to induce immunogenic cell death, which could synergize with immune checkpoint inhibitors to enhance the anti-tumor immune response.

The following table outlines potential combination therapy strategies for this compound.

| Combination Partner | Rationale for Combination | Potential Cancer Indication |

| Paclitaxel | Different mechanisms of action (microtubule stabilization vs. DNA damage). | Breast, Ovarian, Lung Cancer |

| Cisplatin | Synergistic DNA damage. | Testicular, Bladder, Head and Neck Cancer |

| Imatinib | Targeting specific oncogenic drivers in combination with broad cytotoxic effects. | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Pembrolizumab | Enhancing anti-tumor immunity through immunogenic cell death. | Melanoma, Non-Small Cell Lung Cancer |

Translational Opportunities and Clinical Relevance in Oncology

The promising preclinical activity of this compound warrants further investigation to determine its translational potential and clinical relevance. A critical next step would be to conduct comprehensive in vivo studies in a variety of cancer models, including patient-derived xenografts, to validate the initial findings and identify the most promising cancer types for clinical development.

Key translational research objectives should include:

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, as well as its effect on tumor biomarkers.

Efficacy in a Broad Range of Tumor Models: To identify specific cancer types that are particularly sensitive to this compound.

Biomarker Discovery: To identify predictive biomarkers of response that could be used to select patients most likely to benefit from treatment in future clinical trials.

The successful completion of these translational studies would be a prerequisite for initiating Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in cancer patients. cancer.gov

Addressing Unmet Needs in Drug Resistance

A major challenge in cancer chemotherapy is the development of drug resistance. osu.edu For anthracyclines, a common mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from cancer cells. scispace.comnih.gov Future research should investigate whether this compound can overcome known mechanisms of anthracycline resistance.

Studies in this area could focus on:

Activity in Drug-Resistant Cell Lines: Evaluating the cytotoxicity of this compound in cancer cell lines that have been selected for resistance to doxorubicin (B1662922) or daunorubicin (B1662515).

Interaction with Efflux Pumps: Determining whether this compound is a substrate for P-gp and other multidrug resistance proteins.

Mechanism of Action in Resistant Cells: Investigating whether the compound retains its ability to induce DNA damage and apoptosis in cells that are resistant to other anthracyclines.

The development of anthracycline analogs that can circumvent or overcome drug resistance would represent a significant advance in oncology and address a critical unmet need for patients with refractory cancers. osu.eduscispace.com

Application in Novel Oncological Indications

While the initial antitumor activity of this compound was observed in a leukemia model, the broad spectrum of activity of anthracyclines suggests that it may be effective against a variety of solid tumors as well. wikipedia.orgelsevierpure.com Future research should explore the potential of this compound in novel oncological indications where anthracyclines are not currently standard of care or where existing therapies are inadequate.

Potential new indications to explore include:

Glioblastoma: The ability of novel anthracycline analogs to cross the blood-brain barrier could be investigated for the treatment of this aggressive brain tumor.

Pancreatic Cancer: This notoriously difficult-to-treat cancer may respond to novel chemotherapeutic agents with unique mechanisms of action or improved tumor penetration.

Metastatic Prostate Cancer: Exploring the activity of this compound in hormone-refractory prostate cancer could provide a new therapeutic option for patients with advanced disease.

The investigation of this compound and its future analogs in these and other challenging cancer types could lead to the expansion of the therapeutic armamentarium against these devastating diseases.

Q & A

Q. What are the established methods for synthesizing 14-O-Acetyldaunomycinone, and what analytical techniques are essential for confirming its purity and structure?

Answer: Synthesis typically involves acetylation of daunomycinone at the 14-OH position using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the product.

- Characterization :

- Spectroscopy : ¹H/¹³C NMR (confirm acetylation via downfield shift of the 14-O-acetyl proton at δ ~2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 543.18 for C₂₇H₂₇NO₁₀) .

- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 254 nm.

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Experimental Setup :

- Prepare buffer solutions (pH 4.0, 7.4, 9.0) and incubate the compound at 25°C, 37°C, and 50°C.

- Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis :

- Monitor degradation via HPLC, tracking peak area reduction of the parent compound.

- Identify degradation products using LC-MS/MS.

- Data Interpretation : Calculate half-life (t₁/₂) and degradation rate constants using first-order kinetics .

Q. What are the primary challenges in isolating this compound from fermentation broths or semi-synthetic mixtures?

Answer:

- Separation Issues : Co-elution with structurally similar anthracyclines (e.g., daunorubicin).

- Solutions :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

- Hypothesis Testing : Evaluate variability in cell membrane permeability, efflux pump expression (e.g., P-gp), or metabolic activation pathways.

- Methodology :

- Perform cytotoxicity assays (MTT/XTT) in paired cell lines (e.g., P-gp-overexpressing vs. deficient).

- Quantify intracellular drug accumulation via LC-MS.

- Use inhibitors (e.g., verapamil for P-gp) to assess resistance mechanisms.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC₅₀ values across conditions .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing byproducts?

Answer:

- Reaction Optimization :

- Screen catalysts (e.g., DMAP vs. pyridine) and solvents (anhydrous DMF vs. THF).

- Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time.

- Byproduct Mitigation :

- Quench excess acetylating agents with ice-cold NaHCO₃.

- Implement in-situ FTIR monitoring to track reaction progress and terminate at optimal conversion .

Q. How should researchers design a comparative study to evaluate the cardiotoxicity profile of this compound versus its parent compound, daunorubicin?

Answer:

- In Vivo Model : Use a rodent model (e.g., Sprague-Dawley rats) to assess acute and chronic toxicity.

- Endpoints :

- Echocardiography (ejection fraction, fractional shortening).

- Histopathology (myofibrillar loss, vacuolization).

- Biomarkers (troponin I, BNP).

- Data Analysis : Compare dose-response curves and EC₅₀ values using nonlinear regression models. Reference historical daunorubicin data for baseline comparison .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question on this compound’s mechanism of action?

Answer:

- Feasible : Ensure access to validated cell lines (e.g., HL-60 leukemia cells) and analytical instruments (flow cytometry for apoptosis assays).

- Novel : Investigate understudied targets (e.g., topoisomerase IIβ inhibition vs. DNA intercalation).

- Ethical : Use in vitro models to minimize animal testing.

- Relevant : Align with current trends in reducing anthracycline cardiotoxicity .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀.

- Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets.

- Comparative Tests : Apply Student’s t-test or Mann-Whitney U test for pairwise comparisons .

Data Presentation Guidelines

Q. How should researchers present spectral data for this compound in a publication to ensure reproducibility?

Answer:

- NMR : Include full spectra (¹H, ¹³C, DEPT-135) in supplementary materials. Annotate key peaks (e.g., 14-O-acetyl at δ 2.15 ppm).

- MS : Report isotopic patterns and fragmentation pathways.

- Crystallography : Deposit CIF files in public databases (e.g., Cambridge Structural Database) .

Q. What are the best practices for creating a table summarizing SAR data for this compound analogs?

Answer:

- Columns : Structure, substituent position, IC₅₀ (nM), logP, solubility.

- Footnotes : Define assay conditions (e.g., "IC₅₀ determined in MCF-7 cells after 72 h exposure").

- Citations : Reference original data sources in square brackets (e.g., "[1, 19]") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.